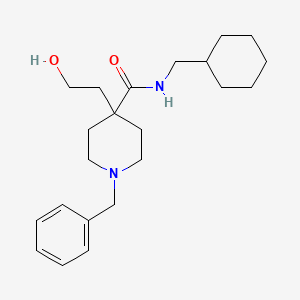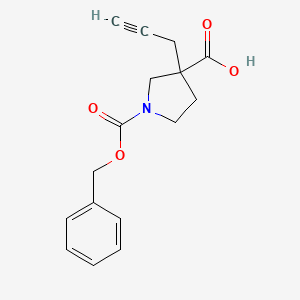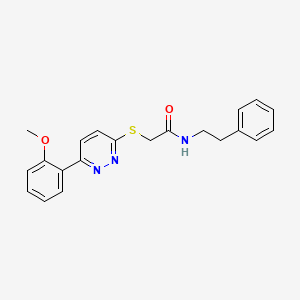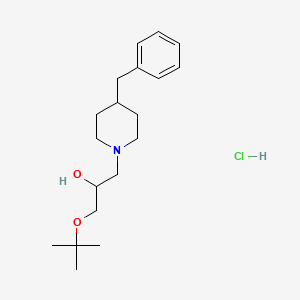
(E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one, also known as ISQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. ISQ belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of (E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one is not fully understood. However, it has been suggested that (E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one exerts its biological effects by modulating various signaling pathways. For instance, (E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. It has also been reported to activate the AMPK signaling pathway, which plays a crucial role in energy metabolism and autophagy.
Biochemical and Physiological Effects:
(E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. It has also been found to inhibit the expression of various oncogenes, such as c-Myc and Bcl-2, which are involved in cell proliferation and survival. Moreover, (E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one has been reported to modulate the expression of various cytokines and chemokines, which play a crucial role in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one has several advantages for use in scientific research. It is a potent and selective inhibitor of various signaling pathways, which makes it a valuable tool for studying the mechanisms of cell proliferation, survival, and apoptosis. Moreover, (E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one has been shown to have low toxicity in vitro and in vivo, which makes it a suitable candidate for further preclinical and clinical studies. However, there are some limitations to the use of (E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one in lab experiments. For instance, its solubility in water is limited, which makes it difficult to use in aqueous solutions. Moreover, the stability of (E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one in biological fluids needs to be further investigated.
Zukünftige Richtungen
(E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one has enormous potential for further research in various fields, including cancer biology, virology, and neuroscience. Some of the future directions for (E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one research include:
1. Investigating the molecular mechanisms underlying the antitumor and antiviral activities of (E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one.
2. Developing novel (E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one derivatives with improved pharmacokinetic properties and selectivity.
3. Studying the neuroprotective effects of (E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one in animal models of neurodegenerative diseases.
4. Investigating the potential of (E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one as a therapeutic agent for the treatment of viral infections.
5. Exploring the immunomodulatory effects of (E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one and its potential for use in immunotherapy.
In conclusion, (E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one is a promising compound that has shown potential for various scientific research applications. Its diverse biological activities and low toxicity make it a valuable tool for studying the mechanisms of cell proliferation, survival, and apoptosis. Further research is needed to fully understand the molecular mechanisms underlying its biological effects and to develop novel (E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one derivatives with improved pharmacokinetic properties.
Synthesemethoden
(E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one can be synthesized through a multistep reaction starting from 2-nitrobenzaldehyde and 4-isopropylbenzaldehyde. The reaction involves the reduction of the nitro group, followed by the condensation of the resulting amine with the aldehyde group. The final product is obtained through cyclization of the intermediate compound under acidic conditions. The purity of the synthesized (E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Wissenschaftliche Forschungsanwendungen
(E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and neuroprotective effects. It has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer. (E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one has also been reported to have antiviral activity against the hepatitis C virus and the human immunodeficiency virus (HIV). In addition, (E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one has been found to protect neuronal cells from oxidative stress-induced damage, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-[(E)-2-(4-propan-2-ylphenyl)ethenyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-13(2)15-10-7-14(8-11-15)9-12-18-19(22)21-17-6-4-3-5-16(17)20-18/h3-13H,1-2H3,(H,21,22)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBJQBBZTWJWGZ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dimethyl 3-methyl-5-{[(2-thienylmethyl)amino]sulfonyl}-2,4-thiophenedicarboxylate](/img/structure/B2479585.png)
![Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate](/img/structure/B2479586.png)

![5-[(4-Chlorophenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B2479589.png)
![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)butyramide](/img/structure/B2479590.png)
![3-(3-chlorophenyl)-6-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2479592.png)

![N-(4-fluorophenethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2479596.png)

![N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide](/img/structure/B2479598.png)
